(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Peptide drug design Membrane permeability Physicochemical profiling

(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid, commonly known as Fmoc-3-chlorophenylglycine or Fmoc-Phg(3-Cl)-OH, is a non‑proteinogenic, halogenated α‑amino acid derivative protected with the base‑labile 9‑fluorenylmethyloxycarbonyl (Fmoc) group. It belongs to the phenylglycine subclass of Fmoc‑amino acid building blocks, featuring a 3‑chloro substituent on the aromatic ring that electronically biases the α‑carbon and modulates steric environment within synthetic peptides.

Molecular Formula C23H18ClNO4
Molecular Weight 407.8 g/mol
CAS No. 339208-90-1
Cat. No. B1611947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
CAS339208-90-1
Molecular FormulaC23H18ClNO4
Molecular Weight407.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O
InChIInChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)
InChIKeyIWNXWBFVGWGSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-3-Chlorophenylglycine (CAS 339208-90-1): Baseline Identity and Procurement-Relevant Characteristics


(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid, commonly known as Fmoc-3-chlorophenylglycine or Fmoc-Phg(3-Cl)-OH, is a non‑proteinogenic, halogenated α‑amino acid derivative protected with the base‑labile 9‑fluorenylmethyloxycarbonyl (Fmoc) group [1]. It belongs to the phenylglycine subclass of Fmoc‑amino acid building blocks, featuring a 3‑chloro substituent on the aromatic ring that electronically biases the α‑carbon and modulates steric environment within synthetic peptides . With a molecular formula of C₂₃H₁₈ClNO₄ and a molecular weight of 407.85 g mol⁻¹, it is supplied as a racemic mixture (DL‑form, CAS 339208‑90‑1) and also as the individual enantiomers (S‑form CAS 1260608‑79‑4; R‑form CAS 1260590‑39‑3) at purities typically ≥ 97 % .

Why Fmoc-3-Chlorophenylglycine Cannot Be Freely Substituted with Generic Phenylglycine Building Blocks


Phenylglycine (Phg) residues are intrinsically prone to base‑catalysed α‑carbon epimerisation during Fmoc solid‑phase peptide synthesis (SPPS); under standard microwave‑SPPS conditions, Fmoc‑Phg‑OH can yield up to 51 % of the undesired diastereoisomer [1]. Although careful choice of coupling reagents and deprotection bases can reduce epimerisation to ~29 %, the inherent lability remains a major risk for sequence integrity when generic, unsubstituted phenylglycine is used [1]. Introducing an electron‑withdrawing chlorine atom at the 3‑position alters the electronic environment of the α‑carbon, which is known to influence the acidity of the α‑proton and thereby modulate racemisation rates relative to unsubstituted Phg [2]. Consequently, unsubstituted Fmoc‑Phg‑OH, Fmoc‑Phg(4‑Cl)‑OH, or even the phenylalanine analogue Fmoc‑Phe(3‑Cl)‑OH cannot simply replace the 3‑chloro phenylglycine derivative without risking altered stereochemical fidelity, hydrophobicity, and conformational properties of the final peptide.

Quantitative Differentiation Evidence for Fmoc-3-Chlorophenylglycine versus Closest Analogues


Lipophilicity (LogP) Advantage Relative to Unsubstituted Fmoc‑Phenylglycine

The 3‑chloro substitution raises the calculated octanol/water partition coefficient (LogP) by 0.65–0.95 log units compared with the non‑halogenated parent, increasing peptide hydrophobicity and potentially improving passive membrane permeation. The unsubstituted Fmoc‑Phg‑OH has a predicted LogP of 4.74 , whereas Fmoc‑Phg(3‑Cl)‑OH exhibits a predicted LogP of 5.40 to 5.69 . This difference corresponds to a 4‑ to 9‑fold increase in octanol‑phase partitioning, relevant for intracellular target engagement.

Peptide drug design Membrane permeability Physicochemical profiling

Racemisation Propensity: Class‑Level Differentiation from Unsubstituted Phenylglycine

Unsubstituted Fmoc‑Phg‑OH undergoes severe epimerisation during standard Fmoc‑SPPS; a pentapeptide containing Phg showed 51 % diastereomeric impurity under microwave conditions and could only be reduced to 29 % with optimised reagents [1]. While direct racemisation data for Fmoc‑Phg(3‑Cl)‑OH have not been published, the electron‑withdrawing effect of the 3‑chloro substituent is expected to stabilise the α‑carbon against deprotonation, a rationale consistent with the known behaviour of halogenated phenylglycines [2]. The chlorinated derivative therefore offers a mechanistically grounded pathway to higher stereochemical fidelity in SPPS.

Peptide stereochemical integrity SPPS optimization Epimerisation control

Enantiomeric Availability: >97% Purity and Defined Stereochemistry for Chiral Peptide Synthesis

The compound is commercially available both as a racemic mixture (DL‑form) and as the single enantiomers (S)‑Fmoc‑3‑chlorophenylglycine (CAS 1260608‑79‑4) and (R)‑Fmoc‑3‑chlorophenylglycine (CAS 1260590‑39‑3) with a purity specification of >97 % . This contrasts with some halogenated phenylglycines for which only one enantiomer is routinely stocked, and it enables precise stereochemical control in peptide SAR programmes.

Chiral peptide synthesis Enantiopure building blocks Stereo-defined SAR

Positional Isomer Differentiation: 3‑Cl vs 4‑Cl Substitution Effects on Electronic and Steric Properties

The 3‑chloro substitution pattern places the electron‑withdrawing chlorine meta to the amino acid backbone, creating a distinct dipole and steric profile compared to the para‑chloro isomer (Fmoc‑Phg(4‑Cl)‑OH, CAS 339208‑91‑2). While both isomers share the same molecular weight (407.85 g mol⁻¹) and calculated LogP (~5.40) , the 3‑chloro substituent exerts a stronger inductive effect on the α‑carbon (Hammett σₘ = 0.37 vs σₚ = 0.23 for Cl) [1], potentially leading to different coupling kinetics and racemisation behaviour. This positional effect enables fine‑tuning of peptide‑target interactions without altering overall hydrophobicity.

Halogen bonding SAR fine-tuning Isomer comparison

High‑Impact Application Scenarios for Fmoc-3-Chlorophenylglycine Based on Quantitative Differentiation Evidence


Synthesis of Membrane‑Permeable Peptide Inhibitors Targeting Intracellular Proteins

When designing peptide inhibitors that must cross biological membranes, the 0.65–0.95 log unit higher lipophilicity of Fmoc‑Phg(3‑Cl)‑OH over Fmoc‑Phg‑OH provides a tangible advantage in passive permeability. This makes it a preferred building block for intracellular PPI inhibitors and protease substrates where cellular uptake is a key selection criterion.

Stereochemically Demanding Solid‑Phase Peptide Synthesis Requiring High Enantiomeric Fidelity

For peptides containing labile phenylglycine residues, the electron‑withdrawing 3‑chloro substituent is expected to reduce α‑carbon epimerisation relative to unsubstituted Phg [1]. Coupled with the availability of both enantiomers at >97 % purity, this building block is ideally suited for SPPS campaigns where diastereomeric contamination must be minimised, such as in GMP‑grade peptide production or SAR‑critical analogue series.

Fine‑Tuning of Halogen‑Bonding Interactions in Structure‑Guided Peptide Drug Design

The distinct electronic and steric profile of the 3‑chloro versus 4‑chloro isomer [2] enables medicinal chemists to probe halogen‑bonding interactions with target proteins without altering overall hydrophobicity. This is particularly valuable in crystallography‑driven optimisation where an ortho‑ or meta‑halogen can engage a backbone carbonyl oxygen while the para position cannot.

Parallel Diastereomeric Library Synthesis for Comprehensive SAR Exploration

The simultaneous commercial availability of both (S)‑ and (R)‑enantiomers at ≥ 97 % purity allows the parallel construction of diastereomeric peptide libraries. This capability is essential for identifying the optimal stereochemical configuration in early‑stage hit‑to‑lead programmes and avoids the time‑consuming need for in‑house chiral resolution.

Quote Request

Request a Quote for (3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.